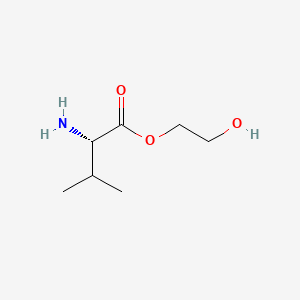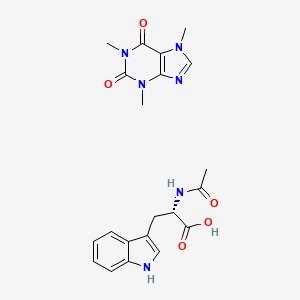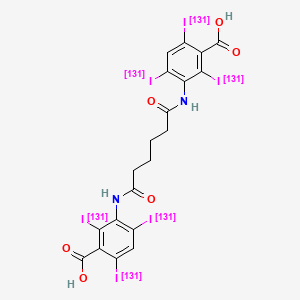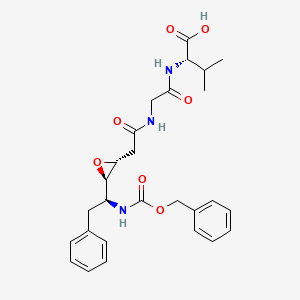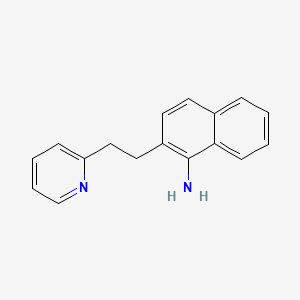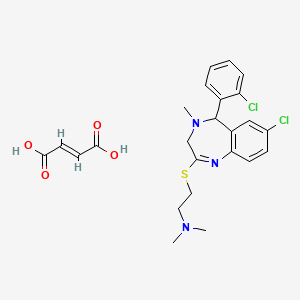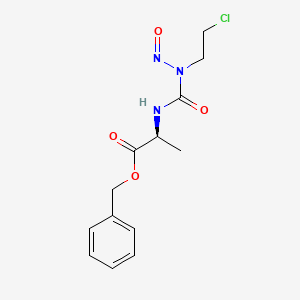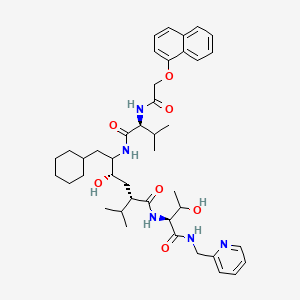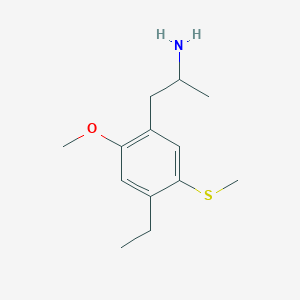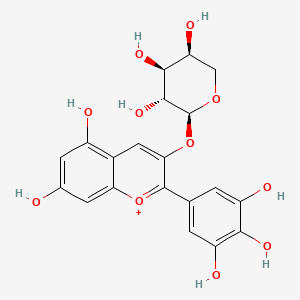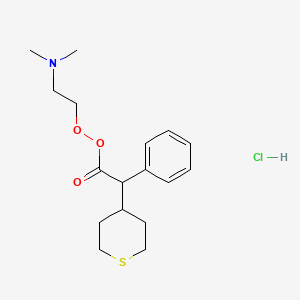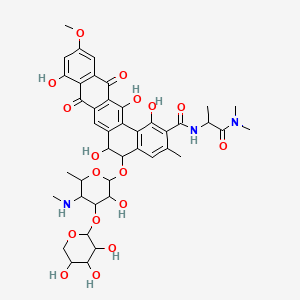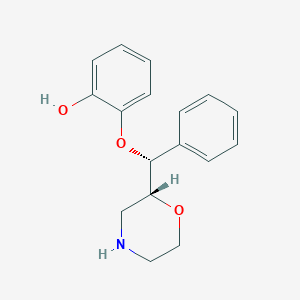
Desethylreboxetine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethylreboxetine is a metabolite of reboxetine, a selective norepinephrine reuptake inhibitor used primarily as an antidepressant. Reboxetine is known for its efficacy in treating major depressive disorder and has been used off-label for conditions such as panic disorder and attention deficit hyperactivity disorder . This compound retains the pharmacological activity of its parent compound and is of interest in both clinical and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desethylreboxetine can be synthesized through the desethylation of reboxetine. This process involves the removal of an ethyl group from the parent compound. The synthetic route typically involves the use of reagents such as hydrochloric acid and catalysts under controlled conditions to achieve the desired desethylation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and enantiomeric separation of the compound . The production is carried out under stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Desethylreboxetine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on norepinephrine reuptake and its potential role in modulating neurotransmitter levels.
Medicine: this compound is investigated for its therapeutic potential in treating depression and other neurological disorders.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and for quality control purposes
Wirkmechanismus
Desethylreboxetine exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This mechanism is similar to that of reboxetine, but this compound may have different pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
Desmethylimipramine: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective norepinephrine reuptake inhibitor used for attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique in its specific metabolic pathway and its potential for different pharmacokinetic properties compared to its parent compound. Its selective inhibition of norepinephrine reuptake without significant effects on other neurotransmitters makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological conditions .
Eigenschaften
CAS-Nummer |
252570-32-4 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
InChI-Schlüssel |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
Isomerische SMILES |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
Kanonische SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


